molecular formula C6H14ClNO2 B2578401 (3S,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride CAS No. 1909287-17-7

(3S,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride

Cat. No.: B2578401
CAS No.: 1909287-17-7
M. Wt: 167.63
InChI Key: KNMOZBOMDXHCKW-GEMLJDPKSA-N
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Description

(3S,5S)-5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride is a chiral pyrrolidine derivative characterized by a methoxymethyl substituent at the 5-position and a hydroxyl group at the 3-position of the pyrrolidine ring. The stereochemistry (3S,5S) is critical for its interactions in biological systems, particularly in drug design where enantioselectivity plays a role in efficacy and safety.

Properties

IUPAC Name

(3S,5S)-5-(methoxymethyl)pyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-9-4-5-2-6(8)3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMOZBOMDXHCKW-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1C[C@@H](CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3S,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers and Enantiomers

(3R,5R)-5-(Methoxymethyl)pyrrolidin-3-ol Hydrochloride
  • CAS No.: 1147110-59-5 .
  • Molecular Formula: C₆H₁₄ClNO₂.
  • Key Difference : The (3R,5R) configuration is the enantiomer of the target compound. Enantiomers often exhibit divergent biological activities due to chiral recognition in biological targets. For example, one enantiomer may act as an agonist while the other is inactive or antagonistic .
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride
  • CAS No.: 478922-47-3 .
  • Molecular Formula: C₅H₁₂ClNO₂.
  • Key Difference : Replaces the methoxymethyl group with a hydroxymethyl (-CH₂OH) substituent. The hydroxyl group increases polarity, reducing lipophilicity (logP) compared to the methoxymethyl analog. This impacts membrane permeability and solubility in aqueous media .

Functional Group Modifications

(3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride
  • CAS No.: 1018987-47-7 .
  • Molecular Formula: C₅H₁₂ClNO₂.
  • Key Difference : The hydroxymethyl group introduces higher polarity (logP ~ -1.5) compared to the methoxymethyl variant (estimated logP ~ -0.8). This compound is stored at 2–8°C under argon, suggesting sensitivity to oxidation or moisture .
(3R,5R)-5-Methylpyrrolidin-3-ol Hydrochloride
  • CAS No.: 857651-11-7 .
  • Molecular Formula: C₅H₁₂ClNO.
  • Key Difference : A methyl group replaces the methoxymethyl substituent, significantly reducing polarity (logP ~ 0.2). This enhances lipid solubility but may limit aqueous solubility, affecting pharmacokinetics .

Complex Heterocyclic Analogs

(3S-5R)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol Hydrochloride
  • CAS No.: 1820581-45-0 .
  • Molecular Formula : C₇H₁₂ClN₃O₂.
  • Key Difference : Incorporates a 3-methyl-1,2,4-oxadiazole ring, introducing aromaticity and hydrogen-bond acceptor sites. This modification is common in kinase inhibitors and antimicrobial agents, suggesting divergent therapeutic applications compared to the target compound .
5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol Hydrochloride
  • CAS No.: 1423029-18-8 .
  • Molecular Formula: C₁₁H₁₃ClF₃NO.
  • Key Difference : A trifluoromethylphenyl group enhances electronegativity and metabolic stability. The bulky aromatic substituent may improve binding to hydrophobic enzyme pockets, a feature absent in the target compound .

Piperidine and Bicyclic Analogs

(2R,3R,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol Hydrochloride
  • CAS No.: 17366-48-2 .
  • Molecular Formula: C₆H₁₄ClNO₄.
  • Key Difference : A six-membered piperidine ring with multiple hydroxyl groups. The increased ring size and hydroxylation pattern enhance water solubility but reduce blood-brain barrier penetration compared to pyrrolidine derivatives .
exo-8-Azabicyclo[3.2.1]octan-3-ol Hydrochloride
  • CAS No.: 92053-25-3 .
  • Molecular Formula: C₇H₁₄ClNO.

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituent Stereochemistry logP* Storage Conditions
(3S,5S)-5-(Methoxymethyl)pyrrolidin-3-ol HCl 1147110-59-5 C₆H₁₄ClNO₂ 167.63 -OCH₃ (3S,5S) ~-0.8 Not available
(3R,5R)-5-(Methoxymethyl)pyrrolidin-3-ol HCl 1147110-59-5 C₆H₁₄ClNO₂ 167.63 -OCH₃ (3R,5R) ~-0.8 2–8°C (Inert atmosphere)
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol HCl 478922-47-3 C₅H₁₂ClNO₂ 153.61 -CH₂OH (3R,5S) ~-1.5 2–8°C
(3R,5R)-5-Methylpyrrolidin-3-ol HCl 857651-11-7 C₅H₁₂ClNO 137.61 -CH₃ (3R,5R) ~0.2 Not available

*Estimated using fragment-based methods (e.g., Moriguchi logP).

Research Implications

  • Stereochemistry : The (3S,5S) configuration may offer unique binding affinities in chiral environments, such as enzyme active sites or ion channels .
  • Functional Groups : Methoxymethyl balances lipophilicity and solubility, making it advantageous for CNS-targeting drugs compared to polar hydroxymethyl analogs .
  • Synthetic Challenges: Enantioselective synthesis of pyrrolidine derivatives requires chiral catalysts or resolution techniques, as noted in Bayer’s patent for related compounds .

Biological Activity

(3S,5S)-5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride is a chiral compound belonging to the pyrrolidine family, characterized by its unique structural features that include a methoxymethyl group and a hydroxyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating enzyme functions and influencing various biochemical pathways.

  • Molecular Formula : C6H14ClNO2
  • Molecular Weight : 167.63 g/mol
  • CAS Number : 1955474-68-6
  • Chirality : The compound possesses two chiral centers, which contribute to its distinct biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can modulate the activity of various enzymes and receptors, leading to significant effects on neurotransmission and metabolic processes. The hydroxyl and methoxymethyl groups enhance its binding affinity and specificity towards these targets, making it a candidate for further pharmacological studies.

Biological Activity

Research indicates that this compound exhibits several noteworthy biological activities:

  • Enzyme Modulation : The compound has been shown to influence the activity of enzymes involved in neurotransmitter synthesis and degradation, which may have implications for neuropharmacology.
  • Receptor Interaction : It interacts with specific receptors that play critical roles in various signaling pathways, potentially affecting cellular responses to stimuli.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme ModulationInfluences neurotransmitter synthesis and degradation
Receptor InteractionAffects signaling pathways through receptor binding
CytotoxicityExhibits low cytotoxicity in vitro studies

Case Studies

  • Neuropharmacological Effects : A study investigated the effects of (3S,5S)-5-(methoxymethyl)pyrrolidin-3-ol on neurotransmitter release in neuronal cell lines. Results indicated a significant modulation of glutamate release, suggesting potential applications in treating neurodegenerative diseases .
  • Metabolic Pathways : Another research focused on the compound's role in metabolic enzyme modulation. It was found to inhibit specific enzymes involved in glucose metabolism, which could have implications for diabetes management.

Research Findings

Recent studies have highlighted the compound's potential as a therapeutic agent:

  • Potent Inhibitor : In vitro assays demonstrated that this compound acts as a potent inhibitor of certain kinases, suggesting its role in cancer therapy .
  • Safety Profile : Preliminary toxicity assessments indicate that the compound has a favorable safety profile, with minimal adverse effects observed at therapeutic concentrations.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (3S,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride with high stereochemical purity?

  • Methodological Answer : Achieving stereochemical purity requires careful selection of chiral precursors and reaction conditions. For example, enzymatic resolution (as described in a related pyrrolidine synthesis patent ) or asymmetric catalysis can minimize racemization. Post-synthesis purification via chiral HPLC (e.g., using amylose- or cellulose-based columns) is critical to isolate the desired (3S,5S) diastereomer. Monitoring optical rotation and comparing retention times with known standards can validate enantiomeric excess (>98% ee).

Q. How can researchers characterize the structural stability of the methoxymethyl group under varying pH conditions?

  • Methodological Answer : Stability studies should involve incubating the compound in buffered solutions (pH 1–12) at 25–40°C. Use LC-MS or NMR (e.g., ¹H/¹³C) to track degradation products. For instance, the methoxymethyl group may hydrolyze to a hydroxymethyl derivative under acidic conditions, detectable via shifts in NMR peaks (e.g., δ 3.3–3.5 ppm for methoxy protons) . Kinetic studies (Arrhenius plots) can predict shelf-life under storage conditions.

Q. What analytical techniques are most reliable for confirming the hydrochloride salt form?

  • Methodological Answer : Combine elemental analysis (Cl% quantification), ion chromatography (for chloride content), and X-ray crystallography to confirm salt formation. Differential scanning calorimetry (DSC) can identify melting points and decomposition events unique to the hydrochloride salt. Compare with free base thermal profiles to distinguish salt-specific transitions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Conduct controlled solubility studies using freshly recrystallized material (e.g., via slow evaporation in ethanol/water). Quantify solubility via UV-Vis spectroscopy or gravimetric analysis. Note that polar aprotic solvents (e.g., DMSO) may exhibit higher solubility due to hydrogen bonding with the hydroxyl and methoxymethyl groups .

Q. What strategies are effective for probing the role of the (3S,5S) configuration in biological target binding?

  • Methodological Answer : Synthesize all four stereoisomers and compare their activity in receptor-binding assays (e.g., radioligand displacement). Molecular docking simulations can predict binding affinity differences based on chiral center orientation. For example, the (3S,5S) configuration may optimize hydrogen bonding with a target’s catalytic site, as seen in related pyrrolidine-based inhibitors .

Q. How should researchers address conflicting thermal stability data in published DSC profiles?

  • Methodological Answer : Variability may stem from hydration states or heating rates. Standardize DSC protocols (e.g., 10°C/min under nitrogen) and characterize samples via TGA to rule out moisture effects. For instance, a reported decomposition at 180°C versus 210°C could indicate anhydrous versus monohydrate forms. Cross-validate with variable-temperature XRD to track structural changes.

Methodological Considerations for Data Interpretation

  • Chiral Analysis : Use circular dichroism (CD) spectroscopy to correlate optical activity with configuration. Compare CD spectra with computational models (e.g., TD-DFT) for absolute configuration assignment .
  • Contradiction Resolution : Apply multivariate analysis (e.g., PCA) to identify experimental variables (e.g., solvent purity, temperature gradients) causing data discrepancies .

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